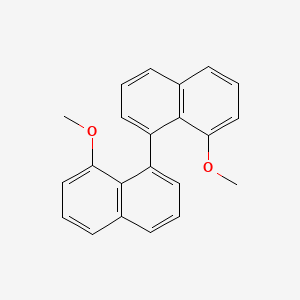
8,8'-Dimethoxy-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Dimethoxy-1,1’-binaphthalene is an organic compound that belongs to the binaphthalene family. It is characterized by the presence of two methoxy groups attached to the 8 and 8’ positions of the binaphthalene structure. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-1,1’-binaphthalene typically involves the methylation of naphthalene-2,7-diol using methyl iodide in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then subjected to further reactions to yield the final product .
Industrial Production Methods
In industrial settings, the production of 8,8’-Dimethoxy-1,1’-binaphthalene can be achieved using a Ziegler–Natta-type catalytic system. This method involves the use of titanium tetrachloride (TiCl4), 2,2’-dimethoxy-1,1’-binaphthalene, triethylaluminum dichloride (Et3Al2Cl3), and dibutylmagnesium (Bu2Mg) as catalysts. The reaction is carried out in toluene at temperatures ranging from 10 to 70°C .
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-Dimethoxy-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.
Common Reagents and Conditions
Common reagents used in the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems .
Major Products Formed
The major products formed from the reactions of 8,8’-Dimethoxy-1,1’-binaphthalene include various substituted binaphthalenes, quinones, and dihydro derivatives. These products have diverse applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
8,8’-Dimethoxy-1,1’-binaphthalene has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 8,8’-Dimethoxy-1,1’-binaphthalene involves its interaction with molecular targets and pathways. The compound’s unique chiral environment and electronic properties enable it to act as an effective ligand in metal-catalyzed reactions. It forms complexes with metal ions, facilitating various catalytic processes. The steric and electronic effects of the methoxy groups at the 8 and 8’ positions play a crucial role in determining the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
8,8’-Dimethoxy-1,1’-binaphthalene can be compared with other similar compounds, such as:
1,1’-Bi-2-naphthol (BINOL): BINOL is widely used as a chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): BINAP is another chiral ligand used in metal-catalyzed reactions.
The uniqueness of 8,8’-Dimethoxy-1,1’-binaphthalene lies in its specific substitution pattern and the resulting chiral environment, which makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
82265-47-2 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-methoxy-8-(8-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18O2/c1-23-19-13-5-9-15-7-3-11-17(21(15)19)18-12-4-8-16-10-6-14-20(24-2)22(16)18/h3-14H,1-2H3 |
InChI-Schlüssel |
FRMDRVAYLDMCMN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


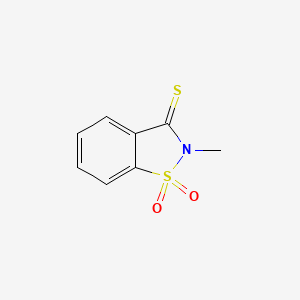
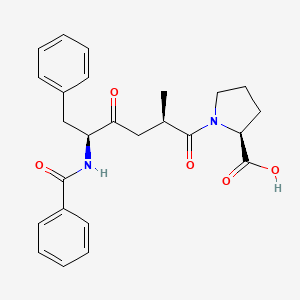
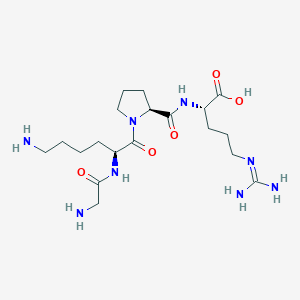
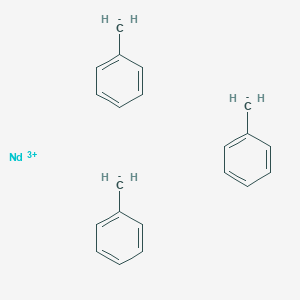
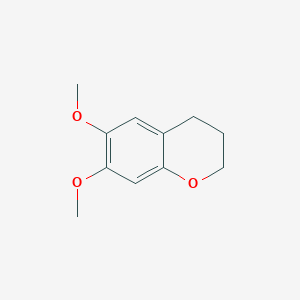
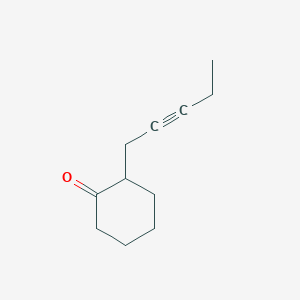
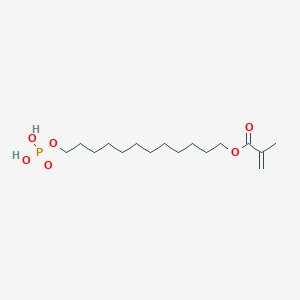
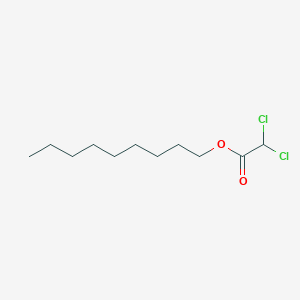
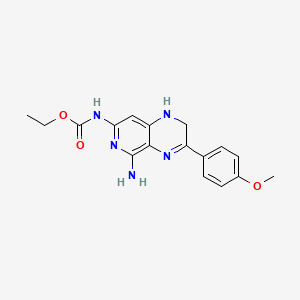
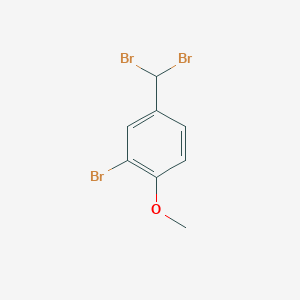
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
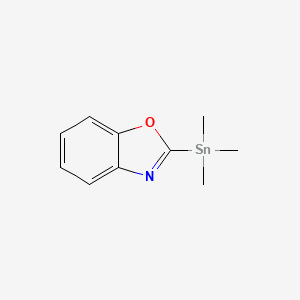
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
